molecular formula C12H23O14P B12511788 6-o-Phosphonohexopyranosyl hexopyranoside CAS No. 10196-10-8

6-o-Phosphonohexopyranosyl hexopyranoside

Cat. No.: B12511788
CAS No.: 10196-10-8
M. Wt: 422.28 g/mol
InChI Key: LABSPYBHMPDTEL-UHFFFAOYSA-N
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Description

6-O-Phosphonohexopyranosyl hexopyranoside is a complex organic compound with the molecular formula C12H23O14P It is characterized by the presence of a phosphono group attached to a hexopyranosyl ring, which is further linked to another hexopyranosyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Phosphonohexopyranosyl hexopyranoside typically involves the phosphorylation of hexopyranosyl derivatives. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-O-Phosphonohexopyranosyl hexopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the phosphono group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of reduced hexopyranosyl derivatives.

    Substitution: Formation of substituted hexopyranosyl derivatives with various functional groups.

Scientific Research Applications

6-O-Phosphonohexopyranosyl hexopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-O-Phosphonohexopyranosyl hexopyranoside involves its interaction with specific molecular targets and pathways. The phosphono group can mimic phosphate groups in biological systems, allowing the compound to interact with enzymes and receptors involved in phosphorylation and dephosphorylation processes. This interaction can modulate various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement and the presence of the phosphono group. This structural feature imparts distinct chemical and biological properties, differentiating it from other hexopyranosyl derivatives.

Properties

IUPAC Name

[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23O14P/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABSPYBHMPDTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23O14P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274298, DTXSID10863406
Record name 6-o-phosphonohexopyranosyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_31410
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10196-10-8
Record name 6-o-phosphonohexopyranosyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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